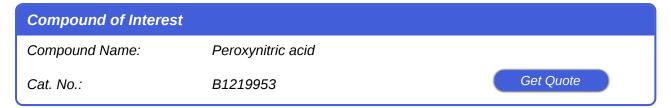


role of peroxynitric acid in tropospheric chemistry

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An In-depth Technical Guide on the Role of **Peroxynitric Acid** in Tropospheric Chemistry

Introduction

Peroxynitric acid (HO_2NO_2), also referred to as PNA or HNO_4 , is a crucial trace species in the Earth's atmosphere that plays a significant role in the chemistry of the troposphere.[1] It acts as a temporary reservoir for both hydrogen oxides ($HO_x = OH + HO_2$) and nitrogen oxides ($NO_x = NO + NO_2$), thereby coupling these two critical chemical families.[1][2] The formation and decomposition of PNA are highly dependent on temperature, making its role particularly important in the cold upper troposphere. By sequestering reactive radicals, PNA influences the oxidative capacity of the atmosphere and has a non-negligible impact on the formation of tropospheric ozone.[1][2][3] Its stability at lower temperatures allows for the long-range transport of NO_x and HO_x , releasing them in different regions and thereby affecting atmospheric chemistry on regional and global scales.[1]

Chemical Pathways: Formation and Sinks

The atmospheric concentration of **peroxynitric acid** is governed by a dynamic equilibrium between its formation and various loss processes. This balance is highly sensitive to temperature, pressure, and the presence of other reactive species.

Formation of Peroxynitric Acid



The primary mechanism for PNA formation in the troposphere is the reversible, three-body association reaction between the hydroperoxy radical (HO₂) and nitrogen dioxide (NO₂).[1][2]

Reaction (R1): $HO_2 + NO_2 + M \rightleftharpoons HO_2NO_2 + M$

This reaction is favored at the low temperatures and higher pressures characteristic of the upper troposphere.[1] The third body, M (typically N₂ or O₂), is required to dissipate the energy of the newly formed bond, stabilizing the HO₂NO₂ molecule.

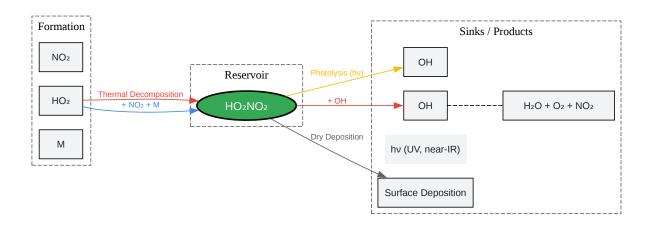
Sinks for Peroxynitric Acid

The removal of PNA from the troposphere occurs through several key pathways, with their relative importance varying significantly with altitude and temperature.[4]

- Thermal Decomposition: The most significant loss process in the warmer, lower troposphere is the unimolecular dissociation of PNA back into its precursor radicals.[1][2][4] The lifetime of PNA is strongly temperature-dependent, decreasing from hours in the cold upper troposphere (~258 K) to mere seconds in the warmer boundary layer (~298 K).[1][5] Reaction (R-1): HO₂NO₂ + M → HO₂ + NO₂ + M
- Photolysis: PNA can be destroyed by photolysis (dissociation by sunlight) in both the near-ultraviolet and near-infrared regions of the spectrum.[1] Overtone dissociation, resulting from the absorption of near-infrared radiation, is a particularly important photolytic sink.[5][6] Photolysis proceeds via two main channels: Reaction (R2): HO₂NO₂ + hv → OH + NO₂[1] Reaction (R3): HO₂NO₂ + hv → HO₂ + NO₂[1]
- Reaction with Hydroxyl Radical (OH): The reaction with the OH radical is a key loss mechanism, especially in the upper troposphere and lower stratosphere where colder temperatures suppress thermal decomposition.[7][8] Reaction (R4): HO₂NO₂ + OH → H₂O + O₂ + NO₂[1][8]
- Deposition: In certain environments, particularly polar regions, the dry deposition of PNA onto surfaces such as snow and ice can be a dominant removal pathway.[1]

The interplay of these formation and sink mechanisms is visualized in the following diagram.





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Figure 1. Key chemical pathways for **peroxynitric acid** (HO₂NO₂) in the troposphere.

Quantitative Data

The following tables summarize key quantitative data regarding the atmospheric chemistry of **peroxynitric acid**, including reaction kinetics and typical atmospheric lifetimes.

Table 1: Key Reaction Rate Coefficients for Peroxynitric Acid



Reaction	Rate Coefficient (k)	Temperatur e Range (K)	Pressure	Notes	Reference(s
Formation					
$HO_2 + NO_2 +$ $M \rightarrow HO_2NO_2$ $+ M$	Complex pressure and temperature dependence (Fall-off regime)	Tropospheric	Various	The rate is highly dependent on the pressure and the identity of the third body, M.	[1]
Sinks					
$HO_2NO_2 + M$ $\rightarrow HO_2 +$ $NO_2 + M$	k(T,P) = (5.27 $\pm 0.15) \times 10^{17}$ $exp(-110.1 \pm 1.3 \text{ kJ}$ $mol^{-1}/RT) \text{ s}^{-1}$	278 - 298	Aqueous	Rate-limiting dissociation step.	[9][10]
HO2NO2 + M → HO2 + NO2 + M	$\Delta r H^{\circ}_{298} K =$ -24.0 ± 0.5 kcal mol ⁻¹	331 - 350	25-50 Torr N₂	Standard enthalpy of reaction derived from gas-phase thermal decompositio n studies.	[4][11][12]
HO2NO2 + OH → H2O + O2 + NO2	$k(T) = (8.8 \pm 2.6) \times 10^{-19}$ $T^2 \exp[(1130 \pm 20)/T] \text{ cm}^3$ molecule^{-1} S^{-1}	218 - 335	10-100 Torr He	The main product channel produces H ₂ O, O ₂ , and NO ₂ .	[8]



 $| HO_2NO_2 + OH \rightarrow H_2O + O_2 + NO_2 | k(298 K) = (3.4 \pm 1.0) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1} | 298 | 10-100 \text{ Torr He} | Rate at standard temperature.}$

Table 2: Typical Atmospheric Lifetimes and Concentrations of Peroxynitric Acid



Parameter	Value / Range	Region <i>l</i> Condition	Notes	Reference(s)
Lifetime w.r.t. Thermal Decomposition	~10 seconds	Lower Troposphere (298 K)	Dominant loss process at warmer temperatures.	[1]
	Hours	Upper Troposphere (258 K)	Allows for accumulation and long-range transport.	[1]
Lifetime w.r.t. Photolysis & OH Reaction	Days to Months	Lower Troposphere	These processes are typically slower than thermal decomposition in the lower troposphere.	[1]
	10 - 20 hours	Mid-latitudes, Upper Troposphere / Lower Stratosphere	Becomes the dominant loss process at colder altitudes.	[4]
Observed Mixing Ratios	Up to 1.5 ppbv	Uintah Basin, Winter	High concentrations observed during strong temperature inversions.	[1][3]
	67 ± 37 pptv (mean)	Free Troposphere (8- 12 km)	Represents ~5% of the total reactive nitrogen (NOy) budget in this region.	[5]



| | Generally low | Polar Regions | Concentrations are largely controlled by dry deposition. |[1] |

Experimental Protocols

The study of **peroxynitric acid** requires specialized laboratory and field techniques for its synthesis and detection.

Laboratory Synthesis of Peroxynitric Acid

A common method for producing gaseous HO₂NO₂ for laboratory studies involves the reaction of nitronium tetrafluoroborate (BF₄NO₂) with concentrated hydrogen peroxide (H₂O₂).[13]

Methodology:

- Preparation: The synthesis is conducted in a nitrogen-purged glove box to maintain an inert atmosphere.[13]
- Reaction: Approximately 1 gram of BF₄NO₂ is added slowly to a jacketed glass vessel containing 95+% by weight H₂O₂. The vessel is cooled to ~273 K by circulating chilled water.
 [13]
- Stirring: The mixture is continuously stirred during the addition of BF₄NO₂ to ensure a controlled reaction.[13]
- Vapor Generation: After the reaction is complete, the resulting mixture is transferred to a
 glass bubbler, which is immersed in an ice-water bath. A carrier gas (e.g., N₂) is passed
 through the bubbler to generate a flow of gaseous HO₂NO₂.[13]
- Purification: This synthesis produces impurities, primarily H₂O₂ and some initial nitric acid (HNO₃). The initial boil-off contains most of the HNO₃, which decreases after a few minutes. H₂O₂ remains the major impurity.[13]

In-Situ Detection by Chemical Ionization Mass Spectrometry (CIMS)

lodide ion chemical ionization mass spectrometry (I⁻ CIMS) has been established as a sensitive and unambiguous method for the in-situ measurement of atmospheric HO₂NO₂.[1][3]

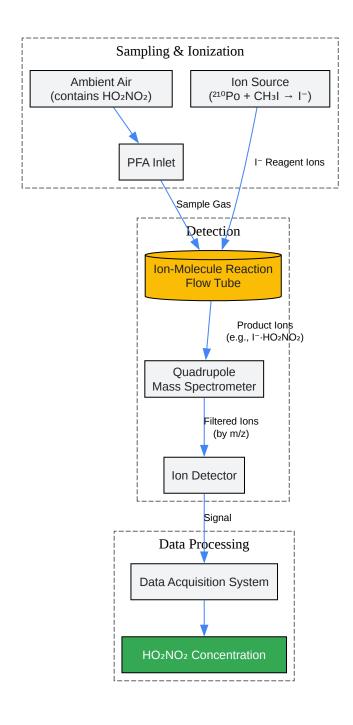


Methodology:

- Ion Generation: A reagent gas, typically methyl iodide (CH₃I) in N₂, is passed through an ionizer containing a radioactive source (e.g., ²¹⁰Po). This produces a stable supply of iodide (I⁻) reagent ions.[1]
- Sample Inlet: Ambient air is drawn into the instrument through an inert inlet, often made of perfluoroalkoxy (PFA) Teflon, which may be heated to a controlled temperature to minimize thermal decomposition of PNA before detection.[5]
- Ion-Molecule Reaction: The sampled air is mixed with the I⁻ reagent ions in a flow tube reactor. HO₂NO₂ reacts with I⁻ to form a stable cluster ion.
- Mass Filtering and Detection: The ions exiting the flow tube are guided into a high-vacuum chamber containing a quadrupole mass spectrometer. The quadrupole filters the ions based on their mass-to-charge ratio (m/z), allowing only the specific HO₂NO₂-iodide cluster ion to reach the detector.[1]
- Calibration: The instrument is calibrated using a dynamic source that can produce known quantities of HO₂NO₂.[1] The concentration of the calibration standard is often verified independently using a separate technique, such as Cavity Ring-Down Spectroscopy (CaRDS) for measuring total reactive nitrogen (NOy).[1][3]

The general workflow for this detection method is shown below.





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Figure 2. Generalized experimental workflow for the detection of HO₂NO₂ via I⁻ CIMS.

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